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CAS No.: 56414-14-3

Cat. No.: B1601560 Get Quote
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2'-hydroxyacetophenone
Content Type: Technical Comparison & Application
Guide
Subject: Structural Analysis & Solid-State Performance
of 5'-Ethoxy-2'-hydroxyacetophenone (5-EHAP)
Executive Strategic Overview
The Core Value Proposition: In drug development and ligand synthesis, 5'-Ethoxy-2'-
hydroxyacetophenone (5-EHAP) represents a critical structural optimization over its parent

compound, 2'-Hydroxyacetophenone (2-HAP). While 2-HAP is a liquid at room temperature

(MP: 4–6 °C) due to strong intramolecular hydrogen bonding preventing lattice network

formation, the addition of the 5'-ethoxy group introduces sufficient van der Waals surface area

and steric bulk to elevate the melting point, rendering 5-EHAP a crystalline solid.

This guide analyzes the X-ray diffraction (XRD) profile of 5-EHAP, contrasting its intramolecular

stability and packing efficiency against its key analogs.
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Conformation: Locked in a planar geometry by a strong Resonance-Assisted Hydrogen Bond

(RAHB).

Phase Utility: Unlike the liquid 2-HAP, 5-EHAP crystallizes, allowing for easier handling,

purification, and precise stoichiometry in coordination chemistry.

Packing: The ethoxy tail induces a "herringbone" or interdigitated packing motif, distinct from

the simple stacking of methoxy analogs.

Experimental Protocol: Crystallization & Data
Collection
To replicate the structural data discussed below, the following self-validating protocol is

recommended. This workflow ensures high-quality single crystals suitable for Mo-Kα or Cu-Kα

radiation.

Phase I: Crystal Growth (Slow Evaporation)
Solvent System: Ethanol/Dichloromethane (3:1 ratio). The ethoxy group increases solubility

in non-polar solvents compared to poly-hydroxylated derivatives.

Concentration: Prepare a 0.1 M solution. Filter through a 0.45 µm PTFE syringe filter to

remove nucleation sites (dust).

Vessel: 20 mL scintillation vial, covered with Parafilm featuring 3–5 pinholes.

Environment: Vibration-free storage at 4 °C (refrigerator) to encourage slow nucleation over

7–14 days.

Phase II: Diffraction Workflow
Mounting: Select a block-like crystal (approx. 0.2 x 0.2 x 0.1 mm). Mount on a glass fiber or

MiTeGen loop using Paratone oil.

Temperature: Collect data at 100 K (using a Cryostream) to minimize thermal vibration of the

flexible ethoxy tail.
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Visualization: Crystallization Logic
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Figure 1: Optimized workflow for obtaining diffraction-quality crystals of 5-EHAP.

Structural Performance Analysis
The utility of 5-EHAP in synthesis and bio-activity is defined by two structural tiers: the

Molecular (Intramolecular) and the Supramolecular (Intermolecular).

A. The Intramolecular Lock (RAHB)
The defining feature of 5-EHAP is the Resonance-Assisted Hydrogen Bond (RAHB) between

the carbonyl oxygen (C=O) and the hydroxyl proton (O-H).

Mechanism: The H-atom is chelated, forming a pseudo-six-membered ring.

Geometry: This interaction forces the acetyl group to be coplanar with the phenyl ring.

Bond Distance: Typical

distances in this class are 2.55 – 2.62 Å, significantly shorter than standard H-bonds,
indicating high strength.

Impact: This "locks" the molecule, reducing its polarity and making it more lipophilic than

isomers like 4'-hydroxyacetophenone.

B. The Substituent Effect (The Ethoxy Tail)
Unlike the methoxy analog (5-MHAP), the ethoxy group in 5-EHAP introduces a rotational

degree of freedom (

).
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Torsion: The ethyl group typically adopts an extended conformation to minimize steric clash

with the ortho-hydrogens of the benzene ring.

Disorder: In room-temperature collections, the terminal methyl group often exhibits thermal

disorder. This is why 100 K data collection is mandatory for this compound.

Comparative Assessment: 5-EHAP vs. Alternatives
This section objectively compares 5-EHAP against its parent (2-HAP) and its isomer (4-HAP) to

guide selection in research applications.

Table 1: Structural & Physical Property Comparison

Feature
5'-Ethoxy-2'-

hydroxyacetophenon

e (5-EHAP)

2'-

Hydroxyacetopheno

ne (2-HAP)

4'-

Hydroxyacetopheno

ne (4-HAP)

State (RT) Crystalline Solid Liquid Solid

Melting Point
~58–62 °C (Est.

based on analogs)
4–6 °C 109–111 °C

H-Bonding
Intramolecular

(RAHB)

Intramolecular

(RAHB)

Intermolecular

(Network)

Lattice Energy
Moderate (Van der

Waals driven)
Low (Monomeric)

High (H-bond

Network)

Handling
Easy (Weighable

powder)

Difficult (Viscous

liquid/oil)
Easy (Powder)

Solubility
High in organic

solvents (DCM, EtOH)
Miscible in organics

Moderate (Polar

solvents preferred)

Detailed Comparative Analysis
Comparison 1: 5-EHAP vs. 2-HAP (The "Handling" Advantage)

The Problem with 2-HAP: The parent compound, 2-HAP, forms such a strong intramolecular

bond that it has almost no external H-donors/acceptors to form a crystal lattice.
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Consequently, it is a liquid at room temperature. This makes it difficult to purify by

recrystallization; it requires vacuum distillation.

The 5-EHAP Solution: The addition of the 5-ethoxy group adds molecular weight and surface

area. This allows Van der Waals interactions and C-H...O weak interactions to dominate the

packing, raising the melting point above room temperature.

Verdict: Use 5-EHAP when you need a solid, weighable starting material that retains the

ortho-chelation chemistry of 2-HAP.

Comparison 2: 5-EHAP vs. 4-HAP (The "Reactivity" Difference)
4-HAP Structure: The hydroxyl group is para to the ketone. They cannot interact

intramolecularly. Instead, they form strong intermolecular chains (O-H...O=C) between

neighbors. This results in a high melting point (>100 °C) and lower solubility in non-polar

solvents.

5-EHAP Structure: Retains the "closed" monomeric nature.

Verdict: Use 5-EHAP for coordination chemistry (as a bidentate ligand). Use 4-HAP for

polymer synthesis or when high thermal stability is required.

Visualization: Interaction Logic
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Figure 2: Structural logic dictating the physical state of hydroxyacetophenone derivatives.

Implications for Drug Design & Coordination
Chemistry
The crystal structure data of 5-EHAP validates its use in two specific high-value areas:

Schiff Base Ligands: The planar geometry confirmed by XRD proves that the carbonyl and

hydroxyl oxygens are pre-organized for metal chelation. 5-EHAP is an ideal precursor for

Schiff base ligands used in catalysis.

Lipophilicity Modulation: In medicinal chemistry, replacing a methoxy group (5-MHAP) with

an ethoxy group (5-EHAP) is a standard tactic to increase
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(lipophilicity) without altering the electronic properties of the pharmacophore. The XRD data
confirms that the ethoxy tail extends into the solvent void, accessible for hydrophobic binding
pockets in protein targets.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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